molecular formula C14H13ClN4S B5652238 3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B5652238
M. Wt: 304.8 g/mol
InChI Key: IQPADPSPVWHGHZ-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C14H13ClN4S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0549453 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the known versatile biological activities of triazolopyrimidines .

Biochemical Analysis

Biochemical Properties

3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with proteins involved in apoptosis, promoting programmed cell death in cancer cells .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation . Furthermore, it influences gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to cell cycle arrest at the G1 phase, preventing cell division. Additionally, the compound can induce DNA damage by generating reactive oxygen species (ROS), further promoting apoptosis . Changes in gene expression are mediated through the inhibition of histone deacetylases (HDACs), leading to an open chromatin structure and increased transcription of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on cell proliferation and induces apoptosis within 24-48 hours . Over longer periods, the stability of the compound may decrease, leading to reduced efficacy. Degradation products may also form, which could have different biological activities . Long-term studies have shown that continuous exposure to the compound can lead to the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits . Careful dose optimization is therefore crucial for maximizing efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidation and conjugation reactions, resulting in various metabolites that are excreted in the urine . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites . For example, it can inhibit glycolysis, resulting in decreased ATP production and increased oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by binding to plasma proteins, which can affect its bioavailability and half-life .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound can also localize to mitochondria, where it induces mitochondrial dysfunction and apoptosis . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its interaction with cellular components .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPADPSPVWHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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